N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
Description
The compound N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a triazoloquinazoline derivative characterized by a complex heterocyclic framework. Its structure comprises:
- A 1,2,4-triazolo[4,3-a]quinazoline core with dual ketone groups at positions 1 and 3.
- A carbamoylmethyl substituent at position 2 of the triazole ring, linked to a 2,3-dimethylphenyl group.
- A propanamide side chain at position 4 of the quinazoline, terminating in a butan-2-yl group.
Properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-5-17(3)27-22(33)13-14-30-24(35)19-10-6-7-12-21(19)32-25(30)29-31(26(32)36)15-23(34)28-20-11-8-9-16(2)18(20)4/h6-12,17H,5,13-15H2,1-4H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKLUAACMFDTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazoloquinazoline derivatives and has a complex structure that suggests diverse pharmacological properties.
- Molecular Formula: C26H30N6O4
- Molecular Weight: 490.564 g/mol
- CAS Number: 1242972-25-3
- Purity: Typically ≥95%
Biological Activity
The biological activity of this compound is multifaceted and includes antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds related to triazoloquinazolines exhibit significant antimicrobial effects. For instance:
- In Vitro Studies: Compounds structurally similar to N-(butan-2-yl)-3-(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl) have demonstrated activity against various Gram-positive and Gram-negative bacteria. Specific studies have shown effectiveness against methicillin-resistant strains of Staphylococcus aureus and other resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Viability Assays: In studies involving human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), the compound exhibited a dose-dependent decrease in cell viability. Notably, certain derivatives showed significantly higher efficacy against Caco-2 cells compared to A549 cells .
Case Studies
Case Study 1: Anticancer Efficacy
A study assessed the effects of various triazoloquinazoline derivatives on Caco-2 cells. The results indicated that compounds with specific substituents significantly reduced cell viability by up to 54.9% compared to untreated controls (p < 0.001). The incorporation of particular functional groups was found to enhance anticancer activity .
Case Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of similar compounds. Results highlighted broad-spectrum activity against drug-resistant Candida strains and various bacterial species. The findings suggest that modifications in the chemical structure can lead to improved antimicrobial properties .
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related triazoloquinazoline derivatives:
Structural and Functional Insights
Core Heterocycle Variations: The target compound’s 1,2,4-triazolo[4,3-a]quinazoline core is shared with compounds in , but differs from the 1,2,4-triazolo[4,3-c]quinazoline in and the quinazolinone-triazole hybrid in . These positional isomers influence electronic properties and binding interactions.
Substituent Effects :
- The 2,3-dimethylphenyl-carbamoylmethyl group in the target compound may enhance lipophilicity compared to the cinnamoyl group in or the thioacetamido moieties in .
- The butan-2-yl terminal group contrasts with the methyl esters in , impacting solubility and bioavailability.
Compound emphasizes "click chemistry" for triazole formation, whereas uses thiol-alkylation, reflecting divergent strategies for side-chain incorporation.
Biological Relevance: While the target compound’s bioactivity remains uncharacterized, structurally related triazoloquinazolines exhibit anticonvulsant and anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
